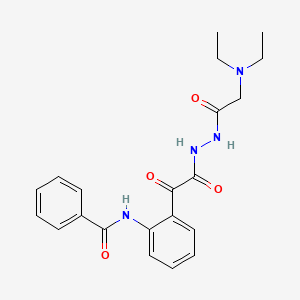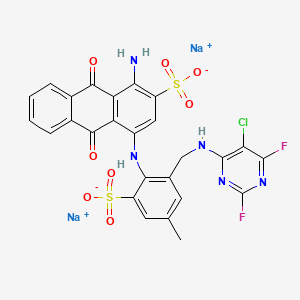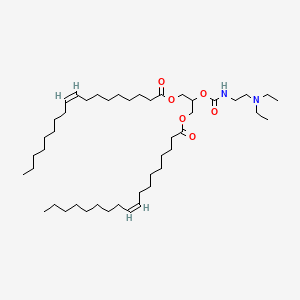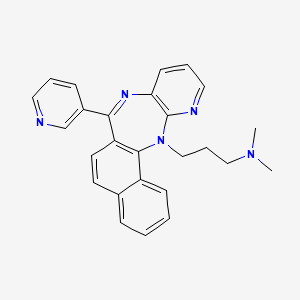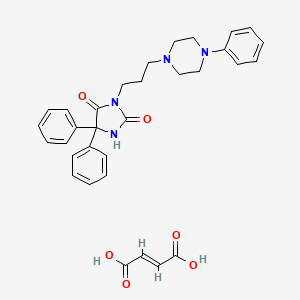
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate is a complex organic compound that features a piperazine ring, a hydantoin core, and a maleate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-phenylpiperazine with 3-bromopropanoyl chloride in an aqueous basic medium to form 3-(4-phenyl-1-piperazinyl)propylamine.
Hydantoin Formation: The next step involves the reaction of the piperazine derivative with diphenylhydantoin under specific conditions to form the hydantoin core.
Maleate Salt Formation: Finally, the hydantoin derivative is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the hydantoin core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly against alkaline phosphatase.
Pharmacology: The compound is explored for its potential therapeutic effects in treating diseases such as bone disorders, diabetes, and cancer.
Biological Studies: It is used in in vitro and in silico studies to understand its interaction with various biological targets.
Industrial Applications: The compound may have applications in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Substituted-Phenyl)-3-(4-Phenyl-1-piperazinyl)propanamides: These compounds share a similar piperazine core and are also studied for their enzyme inhibitory properties.
3-(4-Phenyl-1-piperazinyl)-1,2-propanediol Salts: These compounds have similar pharmacological properties and are used in similar therapeutic applications.
Uniqueness
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate is unique due to its specific combination of a piperazine ring, hydantoin core, and maleate salt, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56079-60-8 |
|---|---|
Molekularformel |
C32H34N4O6 |
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;5,5-diphenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C28H30N4O2.C4H4O4/c33-26-28(23-11-4-1-5-12-23,24-13-6-2-7-14-24)29-27(34)32(26)18-10-17-30-19-21-31(22-20-30)25-15-8-3-9-16-25;5-3(6)1-2-4(7)8/h1-9,11-16H,10,17-22H2,(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
SGWHNZXUNIAOGL-WLHGVMLRSA-N |
Isomerische SMILES |
C1CN(CCN1CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


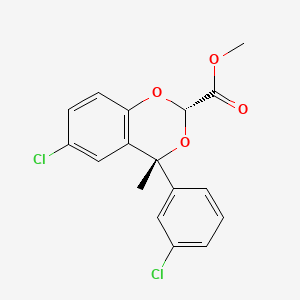
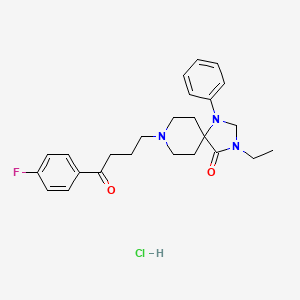

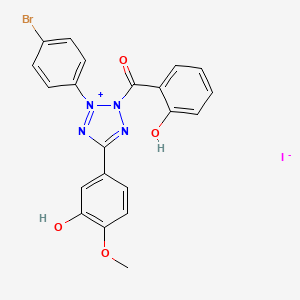
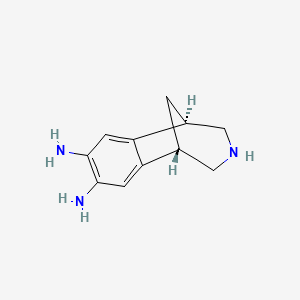
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
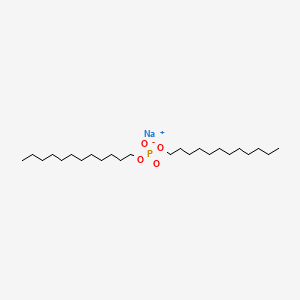

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)

